2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound that belongs to the class of benzamides It contains a benzamide core substituted with a 2-chloro group and a 2-((6-methylpyridazin-3-yl)amino)ethyl side chain
Scientific Research Applications
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: It can be studied for its interactions with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacological properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms, including signal transduction and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.
Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzamide intermediate.
Final Coupling: The final step involves coupling the 2-chloro-N-(2-aminoethyl)benzamide with the 6-methylpyridazin-3-yl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzene-1-sulfonamide
- 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-6-7-13(19-18-10)16-8-9-17-14(20)11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGNOADFHFDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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